molecular formula C10H19NO B13078236 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B13078236
M. Wt: 169.26 g/mol
InChI Key: LMNCUKGFGMRJQN-UHFFFAOYSA-N
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Description

2-Amino-1-{bicyclo[222]octan-2-yl}ethan-1-ol is a chemical compound with the molecular formula C10H19NO It features a bicyclo[222]octane structure, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the enantioselective synthesis of bicyclo[2.2.2]octane derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce azides or other functional groups .

Scientific Research Applications

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.2]octane structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions . The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol

InChI

InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2

InChI Key

LMNCUKGFGMRJQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2C(CN)O

Origin of Product

United States

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